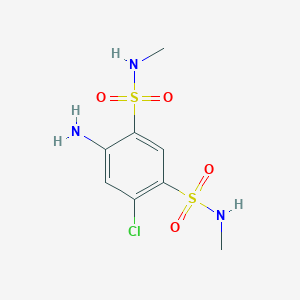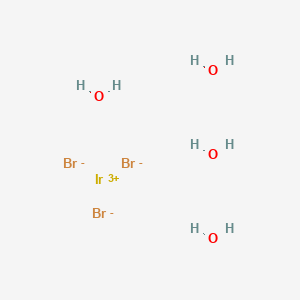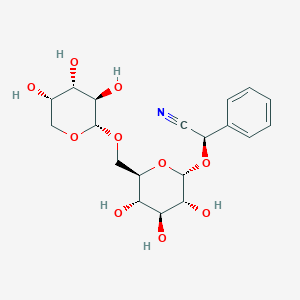
Vicianin
概要
説明
Vicianin is a cyanogenic disaccharide glycoside found in the seeds of Vicia angustifolia . It is composed of a phenylacetonitrile aglycone linked to a disaccharide moiety consisting of arabinose and glucose . This compound is known for its ability to release hydrogen cyanide upon hydrolysis, which serves as a defense mechanism for the plant against herbivores .
準備方法
Synthetic Routes and Reaction Conditions: Vicianin can be synthesized through the glycosylation of mandelonitrile with a disaccharide consisting of arabinose and glucose . The reaction typically involves the use of glycosyl donors and acceptors under acidic or enzymatic conditions . The glycosylation reaction is followed by purification steps such as chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, particularly the seeds of Vicia angustifolia . The extraction process includes grinding the seeds, followed by solvent extraction and purification using techniques such as chromatography . The purified this compound is then subjected to further processing to ensure its stability and purity for various applications .
化学反応の分析
Types of Reactions: These enzymes cleave the glycosidic bond, resulting in the formation of mandelonitrile and vicianose . The hydrolysis reaction can also be carried out using diluted acids or bases in vitro .
Common Reagents and Conditions: The hydrolysis of vicianin is commonly carried out using this compound hydrolase enzymes, which are specific to the disaccharide moiety of this compound . The reaction typically occurs under mild acidic conditions with an optimum pH of around 5.5 . In vitro hydrolysis can also be achieved using diluted acids or bases .
Major Products Formed: The major products formed from the hydrolysis of this compound are mandelonitrile and vicianose . Mandelonitrile can further decompose to release hydrogen cyanide, which is toxic and serves as a defense mechanism for the plant .
科学的研究の応用
Vicianin has several scientific research applications due to its unique properties. In chemistry, it is used as a model compound to study glycosidic bond hydrolysis and enzyme specificity . In biology, this compound is studied for its role in plant defense mechanisms and its interactions with herbivores . In medicine, research is focused on the potential therapeutic applications of this compound and its derivatives, particularly in cancer treatment due to its ability to release hydrogen cyanide . In industry, this compound is explored for its potential use in biocatalysis and the production of fine chemicals .
作用機序
The mechanism of action of vicianin involves its hydrolysis by this compound hydrolase enzymes . The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the formation of mandelonitrile and vicianose . Mandelonitrile can further decompose to release hydrogen cyanide, which is toxic and acts as a defense mechanism against herbivores . The molecular targets and pathways involved in this process include the specific binding of this compound to the active site of the enzyme and the subsequent hydrolysis reaction .
類似化合物との比較
Vicianin is similar to other cyanogenic glycosides such as amygdalin and prunasin . These compounds also contain a cyanogenic aglycone linked to a sugar moiety and release hydrogen cyanide upon hydrolysis . this compound is unique due to its specific disaccharide moiety consisting of arabinose and glucose . This unique structure results in different enzyme specificity and hydrolysis products compared to other cyanogenic glycosides .
List of Similar Compounds:- Amygdalin
- Prunasin
- Linamarin
- Dhurrin
特性
IUPAC Name |
(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2/t10-,11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYCJNDALLBNEG-GNRUMFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H](C#N)C3=CC=CC=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155-57-7 | |
| Record name | (αR)-α-[(6-O-α-L-Arabinopyranosyl-β-D-glucopyranosyl)oxy]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | VICIANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQU61CXY3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


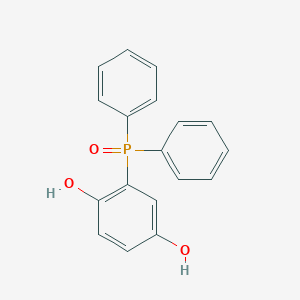
![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)
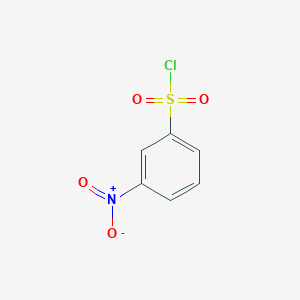
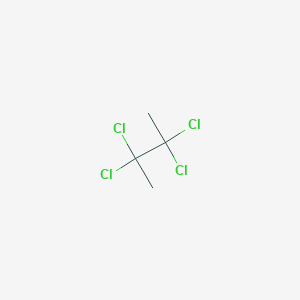
![Naphtho[2,3-a]coronene](/img/structure/B86209.png)
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)
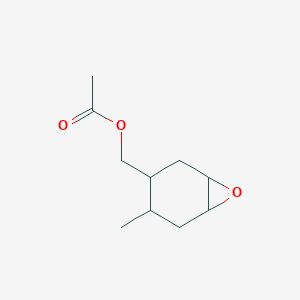
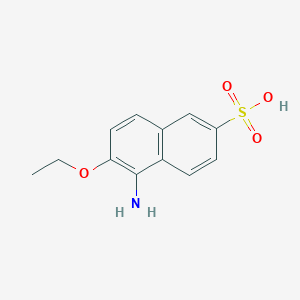
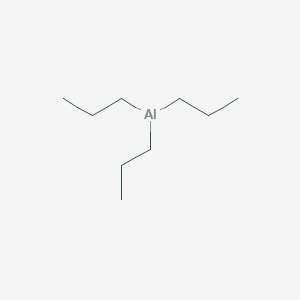
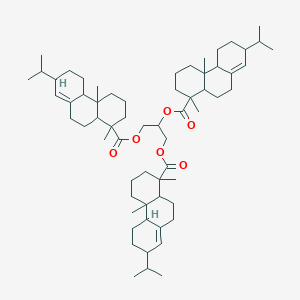
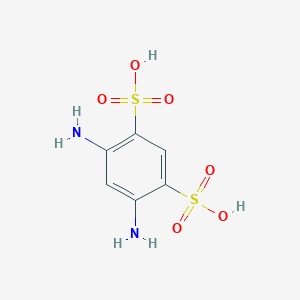
![[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate](/img/structure/B86225.png)
